2-Methyl-1-(4-methylphenyl)prop-2-en-1-one

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3), also known as 2-methyl-1-(p-tolyl)prop-2-en-1-one, is an α,β-unsaturated ketone belonging to the acetophenone derivative class. It is primarily utilized as a key reference standard and impurity marker for the centrally acting muscle relaxant Tolperisone.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 62834-89-3
Cat. No. B3061191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
CAS62834-89-3
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(=C)C
InChIInChI=1S/C11H12O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3
InChIKeyPNVVYDQOGSAAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3): Class, Basic Characteristics, and Procurement Context


2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3), also known as 2-methyl-1-(p-tolyl)prop-2-en-1-one, is an α,β-unsaturated ketone belonging to the acetophenone derivative class . It is primarily utilized as a key reference standard and impurity marker for the centrally acting muscle relaxant Tolperisone [1]. This compound exists as a liquid at 20°C, with a purity specification of ≥95% (often stabilized with MEHQ), a density of 0.99 g/mL, and a boiling point of 101–102°C .

Why Generic Substitution Fails: Differentiating 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one from In-Class Analogs


Direct substitution with other acetophenone derivatives or even structural isomers is not scientifically valid due to distinct structural features that dictate specific performance. The para-methyl substitution on the phenyl ring and the α-methyl group on the propenone backbone confer unique electronic and steric properties that are not shared by unsubstituted analogs (e.g., 2-methyl-1-phenylprop-2-en-1-one) or ortho/meta-methyl isomers [1]. These subtle differences critically influence parameters such as radical initiation efficiency in photopolymerization and chromatographic retention behavior in pharmaceutical impurity profiling, making CAS 62834-89-3 a non-interchangeable entity for applications requiring precise molecular recognition or quantitation [2].

Quantitative Differentiation Guide: 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3)


Regulatory Necessity as a Designated Impurity Marker for Tolperisone Drug Product

For Abbreviated New Drug Applications (ANDA) or commercial production of Tolperisone, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (Tolperisone Impurity 1) is a required reference standard [1]. Unlike generic acetophenone derivatives, this specific compound possesses a unique chromatographic signature mandated for analytical method validation (AMV) and quality control (QC) release testing [1]. Substitution with a structural isomer would invalidate the analytical method and fail regulatory scrutiny.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Initiation Efficiency in Free-Radical Photopolymerization Relative to Acetophenone-Class Benchmarks

Class-level inference from structurally related 4-methyl benzoin (4MB) suggests that the para-methylphenyl moiety contributes to a distinct initiation efficiency profile compared to the unsubstituted benzoin (Bz) benchmark. In pulsed laser polymerization (PLP) of methyl methacrylate (MMA) at 351 nm, 4MB exhibited an initiation efficiency 14% lower than Bz (Bz : 4MB ratio = 1 : 0.86) [1]. While direct data for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one are not available, the shared p-tolyl (4-methylphenyl) ketone motif implies a similar, quantifiably different performance relative to phenyl ketone photoinitiators.

Photopolymerization Photoinitiator Materials Science

Physicochemical Properties: Density and Refractive Index Differentiation

The compound exhibits a defined liquid-phase density of 0.99 g/mL and a refractive index of 1.54 at 20°C . While comparative data for close structural analogs are not readily available, these values provide a precise, quantifiable specification for incoming QC and formulation development. Any purported generic substitute would require independent verification of these parameters to ensure equivalent behavior in solution-based processes or optical applications.

Physicochemical Characterization Formulation Science Quality Control

Primary Application Scenarios for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (CAS 62834-89-3)


Pharmaceutical Reference Standard for Tolperisone Impurity Profiling

Used as a primary reference standard (Tolperisone Impurity 1) in the development and validation of HPLC, UPLC, or GC methods for quantifying related substances in Tolperisone active pharmaceutical ingredient (API) and finished dosage forms [1]. Its use is mandated for Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing [1].

Photoinitiator Candidate in UV-Curable Systems Requiring Specific p-Tolyl Ketone Photochemistry

Exploited as a Type I photoinitiator in UV-curable coatings, inks, and adhesives. The para-methylphenyl ketone structure (class-level inference from 4-methyl benzoin) provides a quantifiably distinct initiation efficiency (approximately 86% of benzoin at 351 nm) and photophysical behavior compared to unsubstituted phenyl ketones, enabling tailored cure profiles for specific formulations [2].

Synthetic Intermediate for p-Tolyl-Containing Fine Chemicals

Serves as a versatile building block in organic synthesis for constructing more complex molecules bearing the p-tolyl moiety, including potential pharmaceuticals and agrochemicals . Its well-defined physical properties (density 0.99 g/mL, RI 1.54) facilitate accurate reaction stoichiometry and process control .

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